アセチルシミゲノールアラビノシド

説明

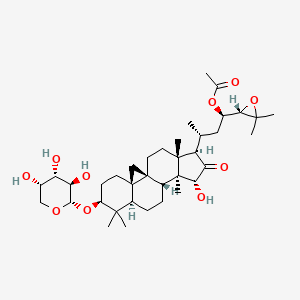

Acetylcimigenol Arabinoside is a triterpene glycoside, a type of natural compound primarily found in plants of the Cimicifuga genus . It is known for its biological activities and is often studied for its potential therapeutic applications.

科学的研究の応用

Acetylcimigenol Arabinoside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of triterpene glycosides.

Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

準備方法

Synthetic Routes and Reaction Conditions: Acetylcimigenol Arabinoside is typically isolated from natural sources such as Cimicifuga foetida. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound can also be synthesized through chemical reactions involving the glycosylation of cimigenol with arabinose under specific conditions.

Industrial Production Methods: Industrial production of Acetylcimigenol Arabinoside involves large-scale extraction from plant materials, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Types of Reactions:

Oxidation: Acetylcimigenol Arabinoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

作用機序

アセチルシミゲノールアラビノシドの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。炎症、酸化ストレス、細胞増殖に関連するシグナル伝達経路を調節することによって効果を発揮すると考えられています。 この化合物の配糖体構造により、特定の受容体や酵素と相互作用し、その活性を影響し、治療効果をもたらします .

類似の化合物:

シミゲノール: 類似の生物活性を持つ別のトリテルペン配糖体。

シェンマノール: 比較可能な治療的可能性を持つ関連化合物。

シクロアルタン型トリテルペノイド: 構造的類似性と類似の生物学的効果を持つ化合物群.

独自性: アセチルシミゲノールアラビノシドは、その特定のグリコシル化パターンにより、溶解性、安定性、生物活性が影響を受けます。 この独特の構造により、他の類似の化合物とは異なる分子標的と相互作用し、さまざまな科学分野における貴重な研究対象となっています .

類似化合物との比較

Cimigenol: Another triterpene glycoside with similar biological activities.

Shengmanol: A related compound with comparable therapeutic potential.

Cycloartane Triterpenoids: A class of compounds with structural similarities and similar biological effects.

Uniqueness: Acetylcimigenol Arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. This distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable subject of study in various scientific fields .

特性

IUPAC Name |

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEJMZHKJYHVFF-NETQQFODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402513-88-6 | |

| Record name | 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。